![molecular formula C13H7F2N3O B2964973 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-55-1](/img/structure/B2964973.png)
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Description
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as 4-DFOP, is a heterocyclic organic compound belonging to the pyridine family of compounds. It is a colorless solid with a molecular weight of 266.22 g/mol. 4-DFOP has been the subject of scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In recent years, 4-DFOP has been studied for its potential applications as a novel therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Photocatalysis
Compounds similar to the one have been used as photosensitizers for the reduction of water to hydrogen, which is a key reaction in photocatalysis .
Organic Synthesis
Fluorinated pyridines are often used as intermediates in organic synthesis, which could imply that your compound may serve a similar role .
Crystal Packing Studies
Derivatives of pyridine compounds have been characterized for their crystal structures, which could suggest applications in material science and engineering .
Medicinal Chemistry
Heterocycles like oxadiazoles have been used in medicinal chemistry for activities such as enzyme inhibition or modulating neurotransmitter receptors .
Fluorescent Probes
These compounds can also serve as fluorescent probes due to their photophysical properties .
Polymer Structure Units
The structural units of polymers can include such heterocycles, indicating potential applications in polymer chemistry .
properties
IUPAC Name |
5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O/c14-9-2-1-3-10(15)11(9)13-17-12(18-19-13)8-4-6-16-7-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRIEFJMGYIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327273 |
Source
|
Record name | 5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666656 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
CAS RN |
339104-55-1 |
Source
|
Record name | 5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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